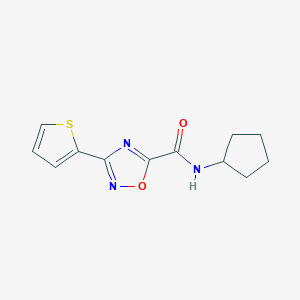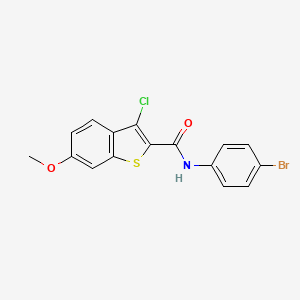
N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide (CTO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. CTO belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. Additionally, N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide can reduce tumor growth and metastasis in animal models of cancer, reduce inflammation and pain in animal models of arthritis, and protect against neuronal damage in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its diverse biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of using N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. One potential direction is to investigate the synergistic effects of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide with other anticancer agents, such as chemotherapy drugs or targeted therapies. Another direction is to explore the potential of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide as a treatment for other inflammatory diseases, such as inflammatory bowel disease or psoriasis. Additionally, further studies are needed to fully elucidate the mechanism of action of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide and to identify its molecular targets. Finally, the development of novel formulations of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide (N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide) is a promising chemical compound that has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit diverse biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. While there are some limitations to using N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments, its potential therapeutic benefits make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 2-thiophenecarboxylic acid hydrazide with cyclopentanone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds via a cyclization mechanism, resulting in the formation of N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide. The yield of the synthesis process is around 60%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been studied for its antimicrobial activity and has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In pharmacology, N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-cyclopentyl-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide has also been studied for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopentyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(13-8-4-1-2-5-8)12-14-10(15-17-12)9-6-3-7-18-9/h3,6-8H,1-2,4-5H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKSJGRGGIEVJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[cyclohexyl(methyl)amino]-3-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6067906.png)
![5-(diethylamino)-2-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6067910.png)

![{1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6067923.png)
![5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6067930.png)
![ethyl (2-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B6067938.png)
![[4-(methylthio)phenyl][1-(phenylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067939.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methoxyphenyl)urea](/img/structure/B6067960.png)
![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6067966.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6067971.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoate](/img/structure/B6067977.png)
![N,N-dimethyl-1-{4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinamine](/img/structure/B6067992.png)
![N-(2-chlorobenzyl)-3-[1-(1H-indol-5-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6068001.png)
![11-(2,6-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6068004.png)